Faicar

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: FAICAR is synthesized through enzymatic reactions. The enzyme AICAR transformylase catalyzes the formation of this compound from AICAR and 10-formyltetrahydrofolate . This reaction occurs under physiological conditions, typically in a cellular environment.

Industrial Production Methods: Industrial production of this compound involves the use of recombinant bacterial enzymes. The preparation of GAR, FGAR, and FGAMR metabolites, which are intermediates in the synthesis of this compound, can be achieved using bacterial recombinant enzymes such as MBP-GARS, MBP-GARTF, and 6H-PurL .

Analyse Des Réactions Chimiques

2.1. Formation of Faicar

The synthesis of this compound occurs through the enzymatic reaction catalyzed by AICAR transformylase. In this reaction, a formyl group is transferred from N^10-formyltetrahydrofolate to AICAR, producing this compound and tetrahydrofolate as byproducts. The reaction can be summarized as follows:

This transformation is essential in the purine biosynthetic pathway, linking folate metabolism with nucleotide synthesis.

2.2. Conversion of this compound to IMP

Following its formation, this compound undergoes cyclization to form inosine monophosphate (IMP), catalyzed by the enzyme IMP cyclohydrolase. This reaction involves the elimination of a water molecule and can be represented as:

This step is critical in the de novo synthesis of purines, highlighting this compound's role as an intermediate.

2.3. Enzymatic Kinetics and Mechanisms

Research has demonstrated that the reaction catalyzed by AICAR transformylase follows Michaelis-Menten kinetics, with a reported value of approximately for AICAR as a substrate . The catalytic efficiency is influenced by various factors including substrate concentration and enzyme activity.

3.1. Key Studies and Results

Several studies have explored the biochemical pathways involving this compound:

-

Enzyme Characterization : The bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (PurH) has been characterized in various organisms, including bacteria and eukaryotes. This enzyme facilitates both the formation of this compound from AICAR and its subsequent conversion to IMP .

-

Structural Insights : X-ray crystallography has provided insights into the active sites of these enzymes, revealing how substrate binding occurs and how conformational changes facilitate catalysis .

-

Inhibition Studies : Research into inhibitors of AICAR transformylase has shown that compounds like LSN3213128 can selectively inhibit this enzyme, affecting purine biosynthesis pathways and potentially serving as therapeutic agents against tumors .

Applications De Recherche Scientifique

FAICAR has several scientific research applications, including:

Mécanisme D'action

FAICAR exerts its effects through its role as an intermediate in purine biosynthesis. It is formed by the enzyme AICAR transformylase from AICAR and 10-formyltetrahydrofolate. This compound is then converted into inosine monophosphate (IMP), which is a precursor for the synthesis of adenine and guanine nucleotides . The molecular targets and pathways involved in this process include the enzymes and intermediates of the purine biosynthesis pathway .

Comparaison Avec Des Composés Similaires

FAICAR is similar to other purine nucleotides such as:

AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): AICAR is a precursor to this compound and is involved in the same metabolic pathway.

IMP (Inosine Monophosphate): IMP is a downstream product of this compound and is a key intermediate in purine biosynthesis.

Uniqueness of this compound: this compound is unique in its specific role as an intermediate in the purine biosynthesis pathway. Its formation from AICAR and subsequent conversion to IMP highlight its importance in the synthesis of purine nucleotides .

Activité Biologique

Faicar, also known as this compound (Formylaminoimidazolecarboxamide ribonucleotide), is an important intermediate in the purine biosynthesis pathway. Its biological activity has been extensively studied, particularly in the context of microbial pathogenesis and potential therapeutic applications.

Overview of this compound

This compound is synthesized from AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) through the action of the enzyme AICAR transformylase. This compound plays a crucial role in the de novo synthesis of purines, which are essential for DNA and RNA synthesis, and thus vital for cell growth and proliferation.

Enzymatic Activity

The enzymatic conversion of AICAR to this compound is catalyzed by AICAR transformylase, which transfers a formyl group from N10-formyltetrahydrofolate (N10-fTHF) to AICAR. This reaction is critical in organisms ranging from bacteria to humans, highlighting its evolutionary conservation.

Kinetic Properties

Research has shown that the kinetic parameters of this compound synthesis can vary significantly between species. For example, studies on Cryptococcus neoformans have indicated that its ATIC enzyme exhibits a Michaelis-Menten constant () of 130 ± 10 μM for AICAR, which is substantially higher than that observed in other organisms such as Saccharomyces cerevisiae and humans, where values are reported at 26 μM and 16.8 μM respectively .

| Organism | Enzyme | (μM) | (U/mg) | (s) |

|---|---|---|---|---|

| C. neoformans | ATIC | 130 ± 10 | 6.7 ± 0.1 | 7.5 ± 0.1 |

| S. cerevisiae | Ade16 | 26 | Not reported | Not reported |

| Homo sapiens | ATIC | 16.8 ± 1.5 | Not reported | Not reported |

Antifungal Target

The unique properties of this compound and its metabolic pathway have made it a promising target for antifungal drug development. The differences in enzyme kinetics between human and fungal ATIC enzymes suggest that selective inhibitors could be designed to target fungal infections without affecting human cells .

Cancer Metabolism

This compound's role extends into cancer biology as well, where it is implicated in the metabolic dependencies of cancer cells. The disruption of nucleotide metabolism pathways, including those involving this compound, has been explored as a therapeutic strategy against various cancers . The modulation of these pathways can affect cell proliferation, immune evasion, and metastasis.

Case Study: Inhibition of Fungal Growth

A study demonstrated that inhibiting the ATIC enzyme in C. neoformans led to reduced virulence in murine models. This was attributed to the impaired ability of the fungus to synthesize purines necessary for growth and replication during infection .

Research Findings on Cancer Cell Lines

Research has shown that manipulating this compound levels in cancer cell lines affects their growth rates and survival under nutrient-deprived conditions. For instance, increasing this compound concentrations was found to enhance the proliferation of certain cancer cell lines while inhibiting others, indicating a complex role in cellular metabolism .

Propriétés

IUPAC Name |

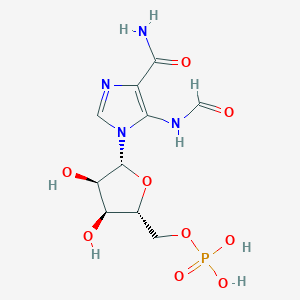

[(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O9P/c11-8(18)5-9(13-3-15)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10,16-17H,1H2,(H2,11,18)(H,13,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCOOORLYAOBOZ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156384 | |

| Record name | 5-Formylamino-4-imidazolecarboxamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphoribosyl formamidocarboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13018-54-7 | |

| Record name | FAICAR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formamidoimidazole-4-carboxamide ribotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylamino-4-imidazolecarboxamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formylamino-4-imidazolecarboxamide ribonucleotide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNY2D67FT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphoribosyl formamidocarboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) and what is its significance in biological systems?

A: 5-Formamidoimidazole-4-carboxamide ribonucleotide (this compound) is a key intermediate in the de novo purine biosynthesis pathway. This pathway is responsible for the synthesis of purine nucleotides, essential building blocks of DNA, RNA, and various coenzymes. []

Q2: How does this compound interact with its target enzyme, IMP cyclohydrolase, and what are the downstream effects of this interaction?

A: this compound serves as the substrate for IMP cyclohydrolase (IMPCH), the enzyme responsible for catalyzing the final step of de novo purine biosynthesis. [] IMPCH binds this compound and facilitates an intramolecular cyclization reaction, converting it to inosine monophosphate (IMP). [, ] IMP is subsequently converted into other essential purine nucleotides like AMP and GMP. []

Q3: What is known about the structural characteristics of this compound?

A3: While the provided research papers do not specify the exact molecular weight or spectroscopic data for this compound, its molecular formula can be deduced as C9H13N4O8P based on its structure and position within the purine biosynthetic pathway.

Q4: Are there any known inhibitors of IMP cyclohydrolase that target its interaction with this compound?

A4: Yes, several purine nucleotide derivatives have been identified as potent competitive inhibitors of IMP cyclohydrolase by targeting its interaction with this compound. Examples include:

- 2-Mercaptoinosine 5'-monophosphate (Ki = 0.094 ± 0.024 μM) []

- Xanthosine 5'-monophosphate (Ki = 0.12 ± 0.01 μM) []

- 2-Fluoroadenine arabinoside 5'-monophosphate (Ki = 0.16 ± 0.02 μM) [] []

- 6-Mercaptopurine riboside 5'-monophosphate (Ki = 0.20 ± 0.02 μM) []

Q5: How does the 4-carboxamide group of this compound contribute to its binding and catalytic activity with IMP cyclohydrolase?

A: The 4-carboxamide group of this compound plays a crucial role in both binding to and reacting within the IMP cyclohydrolase active site. [] Research suggests that this group assists in:

- Orienting this compound: Backbone interactions with the 4-carboxamide, specifically through Arg64 and Lys66, help position this compound correctly within the active site for catalysis. []

- Promoting Cyclization: The conformation of the 4-carboxamide in the IMPCH active site differs from its preferred conformation when bound to AICAR transformylase. This altered conformation promotes the intramolecular cyclization reaction. []

- Stabilizing the Intermediate: Along with Ile126 and Gly127, the 4-carboxamide contributes to an oxyanion hole. This structural feature helps orient the formyl group for nucleophilic attack by the 4-carboxamide amine and stabilizes the resulting anionic intermediate. []

Q6: What is the role of the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase in relation to this compound?

A: AICAR transformylase catalyzes the conversion of AICAR to this compound in the penultimate step of de novo purine biosynthesis. [] This enzyme utilizes 10-formyltetrahydrofolate as a cofactor to attach a formyl group to AICAR, generating this compound. []

Q7: How do archaeal organisms differ from bacteria and eukaryotes in the synthesis of this compound?

A: While bacteria and eukaryotes typically employ a bifunctional enzyme called PurH (containing both AICAR transformylase and IMP cyclohydrolase activities) for the final two steps of de novo purine synthesis, archaea utilize distinct enzymes. [, ] These are:

- PurP: An ATP-dependent this compound synthetase that catalyzes the formation of this compound from AICAR. [, ]

- PurO: An IMP cyclohydrolase responsible for the conversion of this compound to IMP. [, ]

Q8: Have there been any studies investigating the crystal structure of this compound synthetase (PurP)?

A: Yes, X-ray crystal structures of this compound synthetase from Methanocaldococcus jannaschii have been determined, including complexes with various ligands such as the tertiary substrate complex and the product complex. [, , , ] These structures reveal that PurP belongs to the ATP grasp superfamily and utilizes a formyl phosphate intermediate generated through an ATP-dependent phosphorylation reaction. [, ]

Q9: Are there any known instances of horizontal gene transfer related to this compound synthesis?

A: Interestingly, certain bacterial lineages within the Microgenomates (OP11) group have been found to utilize the archaeal PurH1 enzyme for purine biosynthesis. This finding suggests lateral gene transfer (LGT) of the PurH1 gene from Euryarchaeota to these bacterial species. []

Q10: What is the significance of identifying and characterizing IMP cyclohydrolases in different archaeal species like Thermococcus kodakarensis and Archaeoglobus fulgidus?

A10: Characterizing IMP cyclohydrolases from diverse archaea helps elucidate the evolutionary diversity and adaptations within the archaeal domain concerning purine biosynthesis. For instance:

- Thermococcus kodakarensis: A PurO-type IMP cyclohydrolase was found to be active despite its location within a gene cluster seemingly containing redundant biosynthetic genes. []

- Archaeoglobus fulgidus: This archaeon possesses a PurH2-type IMP cyclohydrolase that functions independently without fusion to a PurH1 domain. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.